Bedaquiline Synthesis: Lithium (R)-2-(methoxymethyl)pyrrolidide Drives Superior Stereocontrol vs. Manufacturer Process
In the synthesis of the anti-tuberculosis drug bedaquiline, lithium (R)-2-(methoxymethyl)pyrrolidide, derived from (R)-2-(methoxymethyl)pyrrolidine, achieved a high assay yield of the syn-diastereomer pair (82%) with a diastereomeric ratio of 13.6:1 and an enantiomeric ratio of 3.6:1 (56% ee) [1]. This represents a considerable improvement over the manufacturer's process, which suffers from low conversion and no stereoselectivity, directly impacting manufacturing costs and drug accessibility [1].
| Evidence Dimension | Stereoselective nucleophilic addition in bedaquiline synthesis |
|---|---|
| Target Compound Data | 82% assay yield, d.r. = 13.6:1, e.r. = 3.6:1 (56% ee) |
| Comparator Or Baseline | Manufacturer process (low conversion, no stereoselectivity) |
| Quantified Difference | Quantifiable improvement from no stereoselectivity to 13.6:1 d.r. and 3.6:1 e.r.; yield increased to 82% assay |
| Conditions | Lithium-mediated coupling of two complex starting materials in bedaquiline synthesis |
Why This Matters
For procurement in pharmaceutical R&D, this specific chiral base provides a validated route to improved drug yield and reduced cost of goods for a critical anti-TB medication.
- [1] M4ALL. (2023). Application of Chiral Transfer Reagents to Improve Stereoselectivity and Yields in the Synthesis of the Anti-Tuberculosis Drug Bedaquiline. ChemRxiv. View Source
